molecular formula C10H10N2O3 B1452436 methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190312-22-1

methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No. B1452436
CAS RN: 1190312-22-1
M. Wt: 206.2 g/mol
InChI Key: UHIOSDXEZFZBCH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are important for understanding its behavior under different conditions. For “6-Methoxy-1H-pyrrolo[3,2-b]pyridine”, it is a solid at room temperature and should be stored in an inert atmosphere, under -20C .

Scientific Research Applications

Pharmaceutical Synthesis

A significant application of methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is in the synthesis of pharmaceutical compounds, such as proton pump inhibitors like omeprazole. The process involves novel methods to achieve high yields and process efficiencies. Saini et al. (2019) reviewed novel synthesis methods of omeprazole and its pharmaceutical impurities, highlighting the importance of understanding impurity profiles in drug development for proton pump inhibitors (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental and Analytical Chemistry

The compound and its derivatives play a crucial role in environmental and analytical chemistry, particularly in the analysis of complex chemical mixtures and pollutants. For example, Kaiser, Feng, and Bollag (1996) discussed the microbial metabolism of pyridine and its derivatives under aerobic and anaerobic conditions, suggesting the potential for bioremediation applications (Kaiser, Feng, & Bollag, 1996).

Safety and Hazards

Safety information for “6-Methoxy-1H-pyrrolo[3,2-b]pyridine” includes hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions for research on “methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” and related compounds could involve further exploration of their potential as FGFR inhibitors . This could lead to the development of new therapeutic strategies for various types of tumors.

properties

IUPAC Name

methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-5-7(10(13)15-2)6-3-4-11-9(6)12-8/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIOSDXEZFZBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN2)C(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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